

Application Note: Mass Spectrometry Analysis of HS-C6-PEG9-acid Conjugates

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Compound of Interest

Compound Name: HS-C6-PEG9-acid

Cat. No.: B8103911

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Abstract

This document provides a detailed protocol for the characterization of **HS-C6-PEG9-acid**, a heterobifunctional linker, using mass spectrometry. This linker is valuable in bioconjugation, including for antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), due to its defined polyethylene glycol (PEG) chain, which enhances solubility and provides a flexible spacer, and its terminal thiol and carboxylic acid groups for orthogonal conjugation strategies. Accurate mass determination and fragmentation analysis are critical for confirming the identity, purity, and stability of this linker and its conjugates. The following protocols and data tables are intended to guide researchers in the successful mass spectrometric analysis of this compound.

Introduction

HS-C6-PEG9-acid is a versatile linker used in the development of complex bioconjugates. The molecule features a thiol (-SH) group for attachment to maleimides or for surface conjugation on metals like gold, a C6 alkyl spacer, a nine-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid (-COOH) for amide bond formation with primary or secondary amines. The monodisperse nature of the PEG chain simplifies mass spectrometry analysis compared to polydisperse PEG reagents.^[1]

Mass spectrometry, particularly Electrospray Ionization (ESI), is a powerful tool for the characterization of such linkers.[2] It allows for the precise determination of molecular weight and the identification of impurities or degradation products.[2] This application note outlines a comprehensive approach to the analysis of **HS-C6-PEG9-acid** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Profile

Property	Value	Source
Molecular Formula	C25H50O11S	[3]
Average Molecular Weight	566.73 g/mol	
Monoisotopic Mass	566.3074 g/mol	Calculated

Quantitative Mass Spectrometry Data

The following tables provide the expected mass-to-charge ratios (m/z) for **HS-C6-PEG9-acid** in positive and negative ion modes, as well as the expected m/z for major fragment ions.

Table 1: Theoretical m/z of Common Adducts for **HS-C6-PEG9-acid**

Adduct	Ion Formula	Theoretical m/z	Ionization Mode
$[M+H]^+$	$[C_{25}H_{51}O_{11}S]^+$	567.3152	Positive
$[M+Na]^+$	$[C_{25}H_{50}O_{11}SNa]^+$	589.2971	Positive
$[M+K]^+$	$[C_{25}H_{50}O_{11}SK]^+$	605.2711	Positive
$[M-H]^-$	$[C_{25}H_{49}O_{11}S]^-$	565.2996	Negative

Table 2: Predicted Major Fragment Ions in Positive Ion Mode (CID)

Fragment Ion m/z	Proposed Fragment Structure/Loss	Notes
549.3046	$[M+H - H_2O]^+$	Loss of water from the carboxylic acid.
521.3097	$[M+H - CO_2H_2]^+$	Loss of formic acid.
Sequential losses of 44.0262	Loss of C_2H_4O	Characteristic fragmentation of the PEG chain.[4]
133.0808	$[HS-(CH_2)_6-OH + H]^+$	Cleavage at the beginning of the PEG chain.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

- **Stock Solution Preparation:** Prepare a 1 mg/mL stock solution of **HS-C6-PEG9-acid** in a 50:50 mixture of acetonitrile (ACN) and deionized water.
- **Working Solution Preparation:** Dilute the stock solution to a final concentration of 10 μ M using the initial mobile phase composition as the diluent to ensure compatibility with the LC-MS system.
- **Centrifugation:** Centrifuge the working solution at high speed for 5-10 minutes to pellet any particulates that could clog the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

- **LC System:** Agilent 1260 Infinity LC System or equivalent.

- Column: A reversed-phase column suitable for small molecules, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
- Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B
 - 10-12 min: 95% B
 - 12-12.1 min: 95-5% B
 - 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF or equivalent.
- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive and Negative
- Scan Range: 100-1000 m/z
- Gas Temperature: 325°C
- Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psig

- Capillary Voltage: 3500 V
- Fragmentor Voltage: 175 V
- Data Acquisition: Profile mode

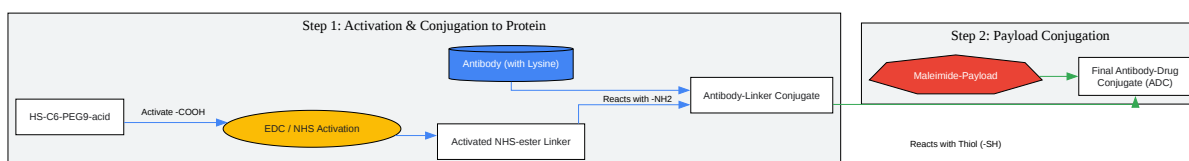
Data Analysis

- Spectrum Extraction: Extract the mass spectrum for the chromatographic peak corresponding to **HS-C6-PEG9-acid**.
- Mass Identification: Identify the monoisotopic mass of the parent ion and its common adducts ($[M+H]^+$, $[M+Na]^+$, $[M+K]^+$ in positive mode; $[M-H]^-$ in negative mode). Compare the observed masses with the theoretical values in Table 1.
- Fragmentation Analysis (MS/MS): If fragmentation data is acquired, identify the characteristic losses of the PEG monomer (44.0262 Da) and other significant fragments. Compare these with the predicted fragments in Table 2.

Visualizations

Bioconjugation Workflow

The following diagram illustrates a typical workflow for conjugating **HS-C6-PEG9-acid** to a target protein, such as an antibody, and a subsequent payload.

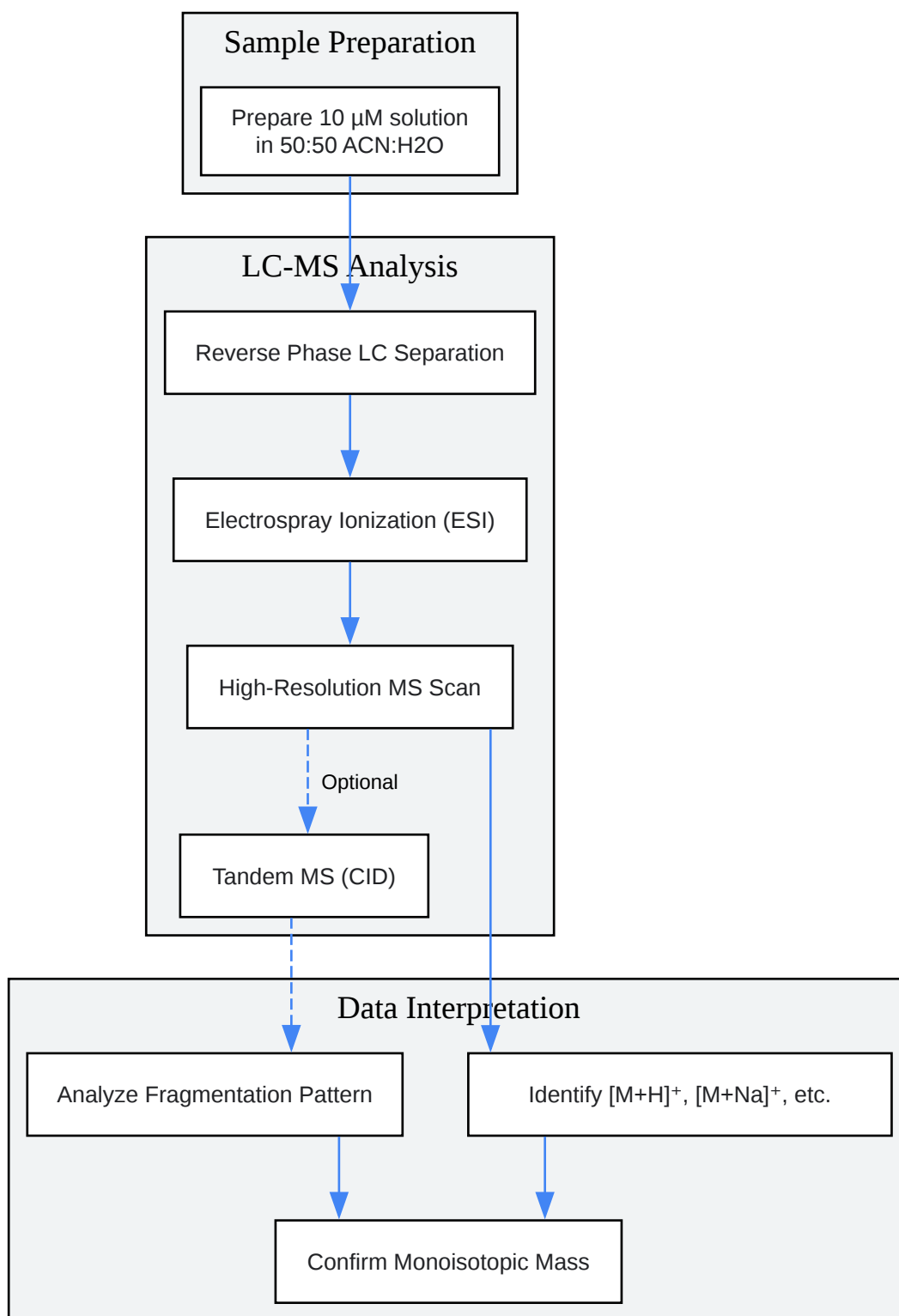


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Caption: Bioconjugation workflow of **HS-C6-PEG9-acid**.

Mass Spectrometry Analysis Workflow

This diagram outlines the logical flow of the mass spectrometry analysis process.



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